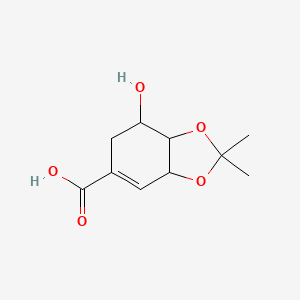
Polysucrose 400
Vue d'ensemble
Description
Polysucrose 400, also known as Ficoll 400, is a nonionic synthetic polymer of sucrose . It is a synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin . The molecules have a branched structure with a high content of hydroxyl groups, which gives it good solubility in aqueous solutions . It is used for the density gradient separation of cells, cell membranes, and virus cells .
Synthesis Analysis
This compound is synthesized by the copolymerization of sucrose and epichlorohydrin . The resulting molecules have a branched structure with a high content of hydroxyl groups .Molecular Structure Analysis
The molecules of this compound have a branched structure with a high content of hydroxyl groups . This structure gives the polymer good solubility in aqueous solutions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is soluble in water up to 100 mg/ml . It has a molecular weight of 350000-500000 .Applications De Recherche Scientifique
Séparation cellulaire et isolement des organites
Polysucrose 400 est utilisé pour la séparation en gradient de densité des cellules, des membranes cellulaires et des cellules virales {svg_1}. Il peut également être utilisé pour isoler différents organites {svg_2}.
Purification des spermatozoïdes humains mobiles
Le polysucrose a été utilisé dans une étude pour développer une nouvelle méthode de purification des spermatozoïdes humains mobiles {svg_3} {svg_4}.
Activités antiprolifératives et antitumorales
Le polysucrose a également été utilisé dans une étude qui a étudié les activités antiprolifératives et antitumorales des peptides D-inversés {svg_5}.
Agent stabilisateur dans les solutions de protéines
Le this compound peut être utilisé comme agent stabilisateur dans les solutions de protéines {svg_6}. Cela contribue à maintenir l'intégrité structurale des protéines en solution, ce qui est crucial pour de nombreuses études biochimiques et biophysiques.
Support immunologiquement inerte
Le this compound peut fonctionner comme un support immunologiquement inerte pour les haptènes de faible poids moléculaire dans les études immunologiques {svg_7}. Cela permet d'étudier les réponses immunitaires à de petites molécules qui seraient autrement ignorées par le système immunitaire.
Réduction de la liaison non spécifique
Le this compound est également utilisé pour réduire la liaison non spécifique des sondes marquées aux membranes de nitrocellulose pendant l'hybridation des acides nucléiques {svg_8}. Cela contribue à augmenter la spécificité et la précision de ces expériences d'hybridation.
7. Chargement des acides nucléiques pour l'électrophorèse Le this compound simplifie le chargement des acides nucléiques dans les puits d'échantillon des gels d'agarose pour l'électrophorèse {svg_9}. Cela rend le processus de préparation des échantillons pour l'électrophorèse sur gel plus efficace et fiable.
Mécanisme D'action
- While it doesn’t have specific protein targets, it plays a crucial role in density gradient separation of cells, cell membranes, and virus particles. Additionally, it can be used to isolate different organelles .
Target of Action
Mode of Action
Orientations Futures
Polysucrose 400 is widely used in biological research, particularly for the separation of cells and organelles . It may also be used as a direct replacement for Ficoll in common protocols . Its future use will likely continue to be in these areas, and potentially expand as new applications are discovered.
Analyse Biochimique
Biochemical Properties
Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, this compound is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .
Cellular Effects
This compound affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as this compound is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . This compound does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .
Temporal Effects in Laboratory Settings
This compound is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, this compound maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .
Metabolic Pathways
This compound is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .
Subcellular Localization
This compound does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.
Propriétés
IUPAC Name |
2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACFXVUNKCXYJM-AKSHDPDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26873-85-8 | |
| Record name | Epichlorohydrin-sucrose copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
434.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White lyophilized powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11729 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
26873-85-8 | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Polysucrose 400 in cell separation procedures?
A1: this compound is a key component in density gradient centrifugation media used for isolating specific cell populations []. In conjunction with sodium diatrizoate, it forms a density gradient within a centrifuge tube. When a biological sample like blood is layered on top and centrifuged, cells separate based on their density, allowing researchers to collect specific cell types for downstream analyses [].
Q2: How does this compound impact the analysis of Matrix Metalloproteinases (MMPs)?
A2: While this compound itself doesn't directly influence MMP concentrations or their isoform profiles [], the complete cell separation media containing this compound can lead to an observed increase in the concentration of all MMPs in the collected plasma fraction []. This effect is likely due to the differential release of MMPs from platelets and leukocytes, highlighting the importance of considering cell separation media composition when analyzing MMPs [].
Q3: Does this compound influence the protective properties of sucrose in vitrification solutions?
A3: While not directly addressed in the provided research, it's important to note that this compound, due to its polymeric structure, exhibits different properties compared to monomeric sucrose []. While monomeric sucrose displays a positive correlation between increased glass transition temperature and protection during drying, this correlation becomes inverse for this compound []. This suggests that the size of sucrose polymers significantly influences the protective properties within vitrification solutions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



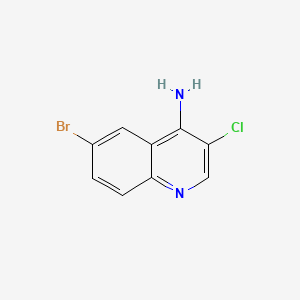
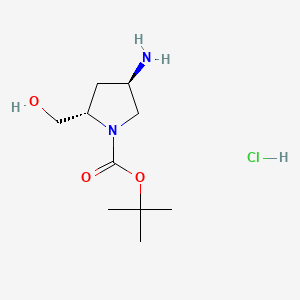
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)
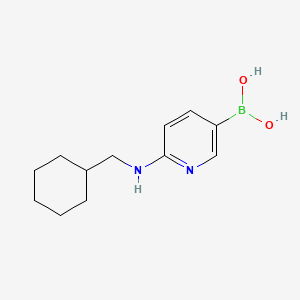

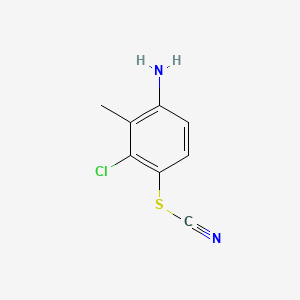


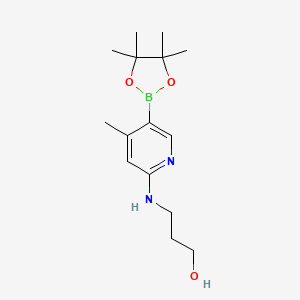
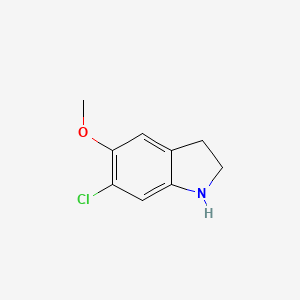
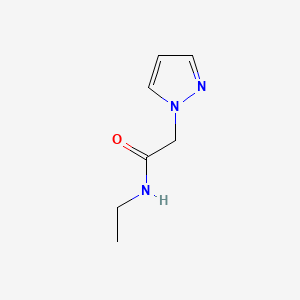

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)
